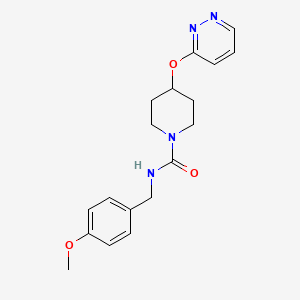![molecular formula C12H23ClN2O2 B3000251 tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride CAS No. 1461706-82-0](/img/structure/B3000251.png)
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic and Structural Studies
Isomorphous Crystal Structures : tert-Butyl derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are part of a family of compounds with interesting crystal structures. These molecules are linked via hydrogen and halogen bonds involving the same carbonyl group, demonstrating their significance in crystallographic studies (Baillargeon et al., 2017).
Synthetic and Crystallographic Studies : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to tert-butyl carbamate derivatives, is vital for synthesizing carbocyclic analogues of nucleotides. Its crystal structure has provided insights into the synthesis of these important biological molecules (Ober et al., 2004).
Synthesis and Chemical Reactions
Diels‐Alder Reaction and Chemical Synthesis : Tert-butyl carbamate derivatives are used in the preparation of complex organic compounds, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, through reactions like the Diels‐Alder reaction, highlighting their role in synthetic organic chemistry (Padwa et al., 2003).
Intermediate in Natural Product Synthesis : tert-Butyl carbamates serve as key intermediates in synthesizing natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This demonstrates their role in medicinal chemistry and drug synthesis (Tang et al., 2014).
Pharmacological Applications
Photoredox-Catalyzed Cascade Reactions : Tert-butyl carbamate derivatives are used in photoredox-catalyzed amination reactions. This application in synthesizing 3-aminochromones underlines their importance in developing new pharmacological agents (Wang et al., 2022).
Amination and Aziridination Reactions : Tert-butyl carbamates are utilized in the efficient formation of aziridines, which are potential precursors for amino acids. This showcases their role in developing new synthetic methodologies for biologically active compounds (Umeda & Minakata, 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSGJYWQGVSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)
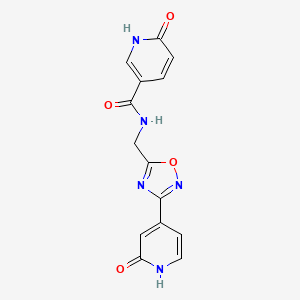
![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)
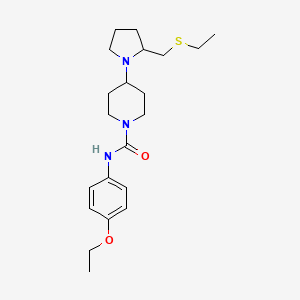
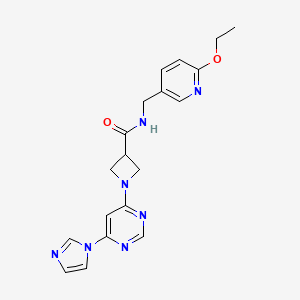
![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)
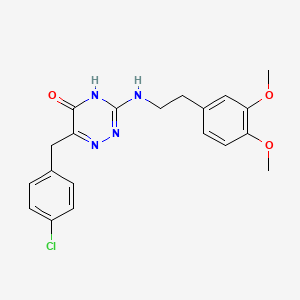
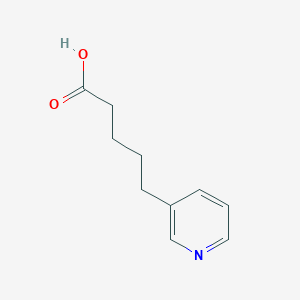
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)

